molecular formula C19H20O4 B3394680 (S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol CAS No. 636601-30-4

(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

Cat. No.: B3394680
CAS No.: 636601-30-4
M. Wt: 312.4 g/mol
InChI Key: ZNAUCOHQLKNXSF-UHFFFAOYSA-N
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Description

(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol: is a complex organic compound with the molecular formula C19H20O4 and a molecular weight of 312.4 g/mol . This compound is characterized by its intricate structure, featuring multiple methoxy groups and a spirobi[indene] core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction , where a diene and a dienophile undergo a cycloaddition reaction to form the spirobi[indene] core. Subsequent steps may include oxidation and methylation to introduce the methoxy groups at the appropriate positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Production of dihydro derivatives.

  • Substitution: Introduction of halogens or other functional groups.

Scientific Research Applications

(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol: has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic properties, such as anti-inflammatory and antioxidant effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol: can be compared to other similar compounds, such as:

  • Indene derivatives: Similar compounds with variations in the number and position of methoxy groups.

  • Spiro compounds: Other spirobi[indene] derivatives with different substituents.

Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties

Properties

IUPAC Name

7,7'-dimethoxy-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-22-15-5-3-13(20)17-11(15)7-9-19(17)10-8-12-16(23-2)6-4-14(21)18(12)19/h3-6,20-21H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAUCOHQLKNXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC3(C2=C(C=C1)O)CCC4=C(C=CC(=C34)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856803
Record name 4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636601-30-4
Record name 4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 2
(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 3
(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 4
(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 5
(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 6
(S)-4,4'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

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